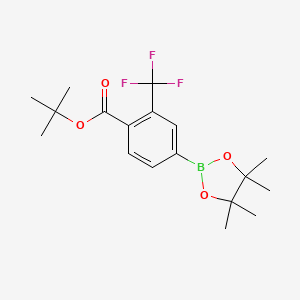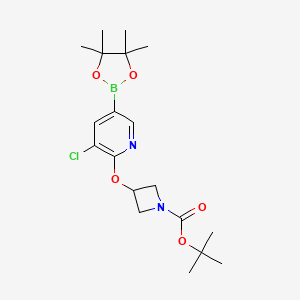
tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate is a complex organic compound that features a boronic ester group
Preparation Methods
The synthesis of tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine derivative: The starting material, a pyridine derivative, undergoes chlorination to introduce a chlorine atom at the desired position.
Introduction of the boronic ester group: The chlorinated pyridine derivative is then reacted with a boronic ester reagent, such as pinacolborane, under Suzuki-Miyaura coupling conditions.
Formation of the azetidine ring: The intermediate product is then subjected to cyclization to form the azetidine ring.
Introduction of the tert-butyl ester group: Finally, the compound is esterified with tert-butyl chloroformate to yield the final product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The boronic ester group can be oxidized to a boronic acid or reduced to a borane.
Coupling reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate has several scientific research applications:
Medicinal chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The boronic ester group allows for the formation of boron-containing polymers and materials with unique properties.
Chemical biology: The compound can be used in the development of probes for studying biological processes involving boron-containing molecules.
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronic ester group can form reversible covalent bonds with diols or other nucleophiles, which is a key feature in its mechanism of action.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate include:
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a pyrrolidine ring instead of an azetidine ring.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound contains a pyrazole ring and a piperidine ring.
tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate: This compound has a pyrazole ring instead of a pyridine ring.
Properties
Molecular Formula |
C19H28BClN2O5 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
tert-butyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C19H28BClN2O5/c1-17(2,3)26-16(24)23-10-13(11-23)25-15-14(21)8-12(9-22-15)20-27-18(4,5)19(6,7)28-20/h8-9,13H,10-11H2,1-7H3 |
InChI Key |
ZAFWAZDVGZMFDB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CN(C3)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


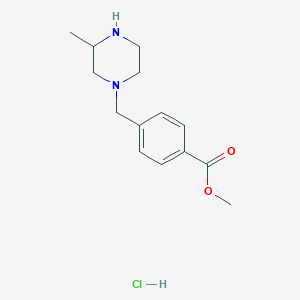
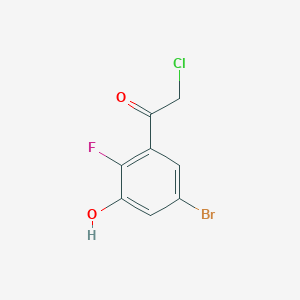
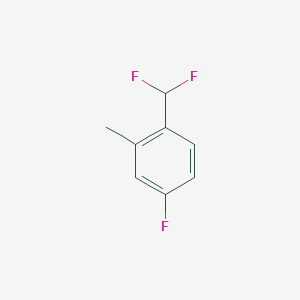

![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)
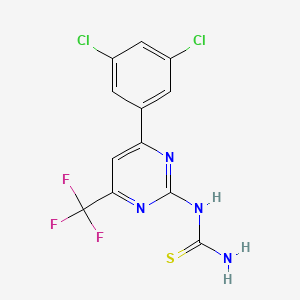
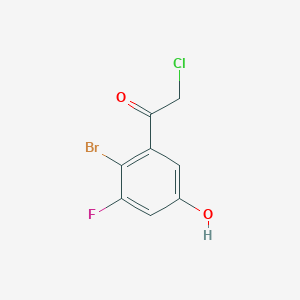
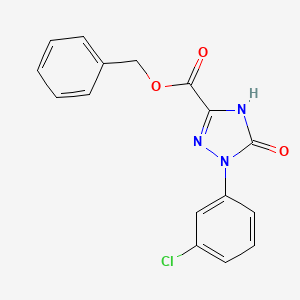
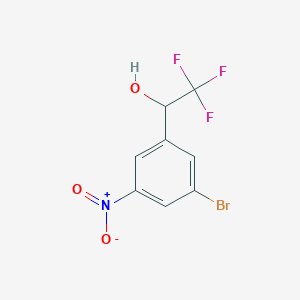
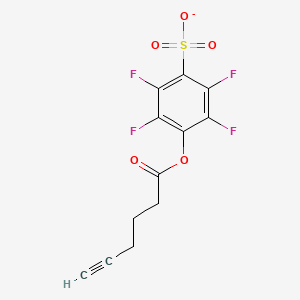
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)
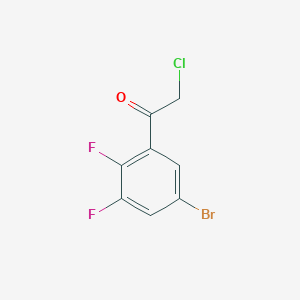
![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)
